Pyrocatechol sulfate

Übersicht

Beschreibung

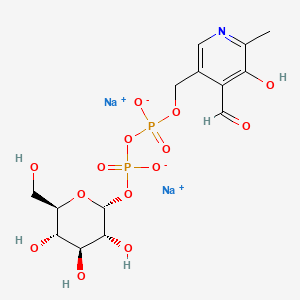

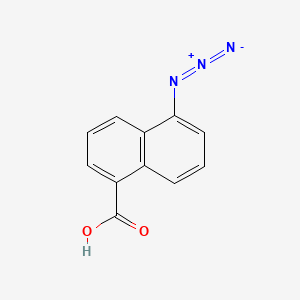

Pyrocatechol sulfate is an aryl sulfate that is catechol with one of the two hydroxy groups substituted by a sulfo group. It has a role as a xenobiotic. It is an aryl sulfate and a member of phenols .

Molecular Structure Analysis

The molecular formula of Pyrocatechol sulfate is C6H6O5S . It is functionally related to a catechol and is a conjugate acid of a pyrocatechol sulfate (1-) .Chemical Reactions Analysis

Pyrocatechol, also known as 1,2-dihydroxybenzene, is an organic compound that readily condenses to form heterocyclic compounds. Cyclic esters are formed upon treatment with dichloro electrophiles .Physical And Chemical Properties Analysis

The molecular weight of Pyrocatechol sulfate is 190.18 g/mol. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass is 189.99359446 g/mol .Wissenschaftliche Forschungsanwendungen

Biomarker Discovery

Pyrocatechol sulfate is being explored as a potential biomarker for various diseases and conditions. Its presence in biological fluids like blood and urine might offer insights into underlying physiological processes .

Metabolomics Research

In the field of metabolomics, Pyrocatechol sulfate is identified as a phenolic metabolite found in circulating human plasma. It is associated with the ingestion of certain foods and the condition of the gut microbiota. It’s being studied for its potential as a urinary biomarker of kidney function and dialytic clearance .

Microbiome Research

Research indicates that Pyrocatechol sulfate levels are connected to gut microbiota conditions. It is considered in studies examining the gut-brain axis and how microbiota and host inflammasome influence brain physiology and pathology .

Brain Health

Pyrocatechol sulfate, along with other phenolic sulfates, appears to modulate various biological functions, including brain health. It is being studied for its role in neuroprotection and its potential effects on neuroinflammation and neurodegenerative diseases .

Cardiomyocyte Beating

Studies suggest that Pyrocatechol sulfate may influence cardiomyocyte beating. It is part of ongoing research into how cardiomyocytes’ beat patterns can be synchronized and regulated, which is crucial for heart health and disease modeling .

Kidney Function Analysis

Pyrocatechol sulfate is a potential urinary biomarker for kidney function and dialytic clearance. It is used in studies to assess kidney function and the efficacy of hemodialysis treatments .

Whole Grain Intake Analysis

In nutritional studies, Pyrocatechol sulfate is associated with whole grain intake. It is being used to identify serum metabolites that correlate with the consumption of whole grains, which is important for dietary analysis and health assessments .

Coffee Consumption Analysis

As a component of coffee, Pyrocatechol sulfate is studied for its anti-inflammatory properties and its potential role in suppressing neuroinflammation. It is considered in research analyzing the health benefits of habitual coffee drinking .

Wirkmechanismus

Target of Action

Pyrocatechol sulfate, also known as catechol sulfate, primarily targets sulfotransferases . These enzymes utilize 3’-phospho-5’-adenylyl sulfate (PAPS) as a sulfonate donor to catalyze the sulfate conjugation of phenolic monoamines, neurotransmitters such as dopamine, norepinephrine, and serotonin, and phenolic and catechol drugs .

Mode of Action

The mode of action of pyrocatechol sulfate involves its interaction with sulfotransferases. It is a substrate for these enzymes, which catalyze the transfer of a sulfonate group from PAPS to the phenolic hydroxyl group of pyrocatechol, forming pyrocatechol sulfate .

Biochemical Pathways

Pyrocatechol sulfate is involved in several biochemical pathways. It is a phenolic metabolite found in circulating human plasma and is sensitive to alcohol abuse and alcohol withdrawal . Its levels are connected to certain food ingestion and gut microbiota condition . It is also a potential urinary biomarker of whole grain intake .

Pharmacokinetics

The pharmacokinetics of pyrocatechol sulfate involve its absorption, distribution, metabolism, and excretion (ADME). It is considered to be slightly soluble in water and an extremely strong acidic compound . It is a potential urinary biomarker of kidney function and dialytic clearance, whole grain intake, and habitual coffee drinking .

Result of Action

The molecular and cellular effects of pyrocatechol sulfate’s action are diverse. It is found to modulate various biological functions including brain health and cardiomyocyte beating . It is also implicated in synapse formation and fear extinction learning .

Action Environment

The action of pyrocatechol sulfate is influenced by environmental factors. Its circulating levels appear to be connected to certain food (berries) ingestion and gut microbiota condition . It is also sensitive to alcohol abuse and alcohol withdrawal .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-hydroxyphenyl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4,7H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPWKJZDOCIALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964173 | |

| Record name | 2-Hydroxyphenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyrocatechol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Pyrocatechol sulfate | |

CAS RN |

4918-96-1 | |

| Record name | Pyrocatechol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4918-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, mono(hydrogen sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyphenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrocatechol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Hydroxy-4-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B1228032.png)

![(+-)-2-(3-Furylmethyl)-2'-hydroxy-5,9-alpha-diaethyl-6,7-benzomorphan-hydrochlorid [German]](/img/structure/B1228037.png)

![3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1228041.png)

![(Z)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1228048.png)